3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile is an organic compound that features a benzodioxin ring fused with a propanenitrile group
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile is the serotonin 5-HT1A/1B receptors . These receptors play a crucial role in the modulation of various neurological and biological processes, including aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .
Mode of Action
This compound acts as an agonist at the serotonin 5-HT1A/1B receptors . This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter serotonin .
Biochemical Pathways
Upon activation of the serotonin 5-HT1A/1B receptors by this compound, a series of biochemical reactions are triggered within the cell . These reactions can lead to various downstream effects, such as the modulation of mood, cognition, and other neurological processes .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is likely to be bbb permeant . These properties can significantly impact the bioavailability of the compound .
Result of Action
The activation of the serotonin 5-HT1A/1B receptors by this compound can lead to various molecular and cellular effects . For instance, it has been shown to reduce L-DOPA-induced dyskinesias in experimental models of Parkinson’s Disease .
Biochemical Analysis
Biochemical Properties
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist of the serotonin 1A receptor (5-HT1A), which is involved in neurotransmission . This interaction modulates the release of serotonin in the hippocampus, affecting cholinergic and cognitive functions in rodents . Additionally, it may interact with other receptors and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin 1A receptor can lead to changes in cell signaling pathways related to mood regulation and anxiety . Furthermore, it may affect gene expression by altering the transcription of specific genes involved in neurotransmission and cognitive functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a partial agonist of the serotonin 1A receptor, binding to the receptor and activating it to a lesser extent than a full agonist . This partial activation leads to a modulation of serotonin release, which in turn affects various physiological processes. Additionally, it may inhibit or activate other enzymes, leading to changes in biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit anxiolytic effects by modulating serotonin release . At higher doses, it could potentially lead to toxic or adverse effects, such as disruptions in neurotransmission and cognitive functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable nitrile precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The benzodioxin ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: Shares the benzodioxin core but differs in the functional group attached.
Eltoprazine: A serotonergic drug with a similar benzodioxin structure but different pharmacological properties.
Lecozotan: Another compound with a benzodioxin ring, used in research for its effects on serotonin receptors.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile is unique due to its specific combination of the benzodioxin ring and nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZGDJJMFXCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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